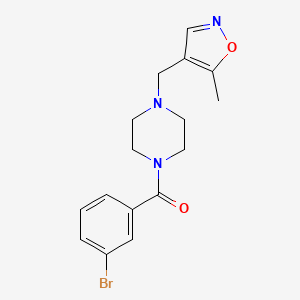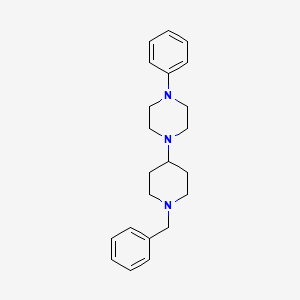
1-(1-苄基哌啶-4-基)-4-苯基哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is a compound that belongs to a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives . These compounds have shown a high affinity for σ1 receptors and a low to moderate affinity for σ2 receptors .
Synthesis Analysis
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involves the creation of a series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives . These derivatives were evaluated for their serotonin reuptake inhibitory abilities and binding affinities to the 5-HT 1A receptor . The metabolic stabilities of these compounds were measured in vitro using human or mouse live .Molecular Structure Analysis
The compound has crystallized with four crystallographically unique molecules in the asymmetric unit . Each molecule has a very similar conformation . There is no evidence of pseudo-symmetry which would relate the molecules in the higher symmetry space group C 2/ c .Chemical Reactions Analysis
The chemical reactions of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involve the replacement of the phenyl ring of the phenylacetamide moiety with a thiophene, naphthyl, or indole aromatic ring . This had no significant effect on the sigma1 receptor affinity . Replacement of the phenyl ring with an imidazole or pyridyl aromatic ring resulted in a >60-fold loss in affinity for sigma1 receptors and no significant binding affinity for sigma2 receptors .科学研究应用
Central Nervous System (CNS) Diseases
Poly-active molecules: , such as derivatives of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine, are being researched for their potential in treating CNS diseases. These molecules aim to mitigate brain free radical damage while enhancing acetylcholine signaling, which is crucial in conditions like Alzheimer’s disease (AD). The dual action of antioxidant properties and cholinesterase inhibition could synergistically improve cognitive functions .
Antioxidant Properties
Derivatives of this compound have been synthesized and screened for their ability to scavenge free radicals. In the oxygen radical absorbance capacity (ORAC) assay, some derivatives showed potent antioxidant properties, which were comparable or even more potent than known antioxidants like ascorbic acid and resveratrol . This indicates a potential application in reducing oxidative stress-related damage in various diseases.
Cholinesterase Inhibition
The same derivatives that showed antioxidant properties also demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . This is particularly relevant in the treatment of neurodegenerative diseases where cholinesterase inhibitors are used to manage symptoms by increasing the levels of acetylcholine in the brain.
Analgesic Activity
Research into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects has utilized 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine as a starting material. The goal is to develop new analgesics that retain efficacy while minimizing the risk of dependency and other side effects associated with long-term opioid use .
Antimicrobial Agents
Novel compounds synthesized from piperidine derivatives have shown promising antibacterial and antifungal activity. This suggests that 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine could serve as a backbone for developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance .
Drug Development and Quality Control
In the pharmaceutical industry, piperidine derivatives are integral in drug development. They are used in analytical applications such as pharma release testing, method development for qualitative and quantitative analyses, and quality control testing. The derivatives of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine may be used as standards or reference compounds in these processes .
未来方向
Future research on 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine could focus on further elucidating its mechanism of action and potential therapeutic applications . For instance, it could be interesting to investigate its potential as a treatment for central nervous system (CNS) diseases . Additionally, further studies could explore its potential as a serotonin reuptake inhibitor .
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINCQLFPVPHFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2364398.png)
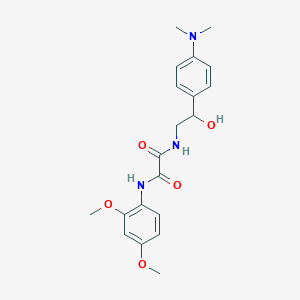
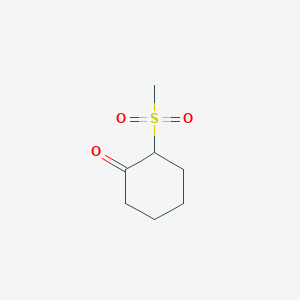
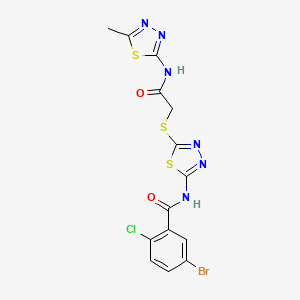

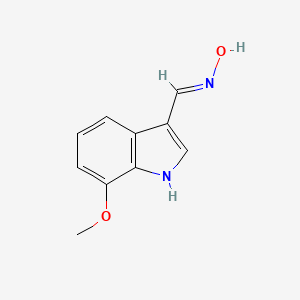
![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)
![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)
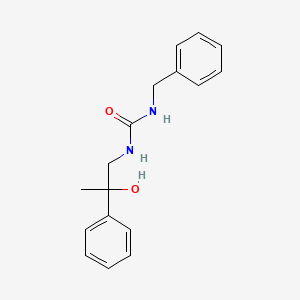
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)
![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)
